molecular formula C23H24N2O B2465166 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone CAS No. 306980-06-3

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone

Cat. No.: B2465166
CAS No.: 306980-06-3
M. Wt: 344.458
InChI Key: PQQABOVENGOTSD-SDNWHVSQSA-N
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Description

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(tert-butyl)benzyl chloride with 6-styryl-3(2H)-pyridazinone in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or styryl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylbenzyl)-6-styryl-3(2H)-pyridazinone
  • 2-(4-Ethylbenzyl)-6-styryl-3(2H)-pyridazinone
  • 2-(4-Isopropylbenzyl)-6-styryl-3(2H)-pyridazinone

Uniqueness

The presence of the tert-butyl group in 2-(4-(Tert-butyl)benzyl)-6-styryl-3(2H)-pyridazinone distinguishes it from similar compounds. The tert-butyl group can enhance the compound’s lipophilicity, stability, and biological activity, making it a unique and valuable compound for various applications.

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-6-[(E)-2-phenylethenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c1-23(2,3)20-12-9-19(10-13-20)17-25-22(26)16-15-21(24-25)14-11-18-7-5-4-6-8-18/h4-16H,17H2,1-3H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQABOVENGOTSD-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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